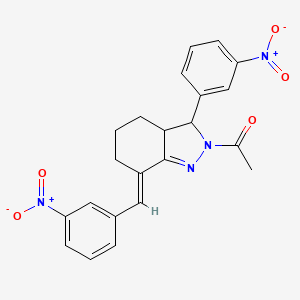![molecular formula C19H14ClFN2O B5322874 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron-transporting properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, this compound has been investigated for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit anticancer, antifungal, antibacterial, and neuroprotective activities, making it a useful tool for studying various biological processes.
However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow appropriate safety protocols.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound
- Investigation of the potential use of this compound as a therapeutic agent for various diseases
- Development of new synthetic methods for the production of this compound
- Investigation of the potential use of this compound in organic electronics and optoelectronics
- Investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the discovery of new biological processes.
Métodos De Síntesis
The synthesis of 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-pyridinylmethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
Propiedades
IUPAC Name |
4-chloro-2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O/c20-15-3-6-17(18(21)12-15)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIAKQAMXAMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![N-{3-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5322795.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)

![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)